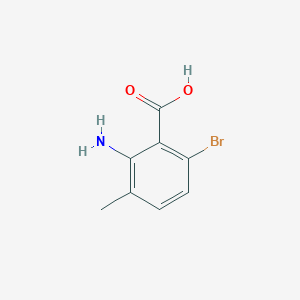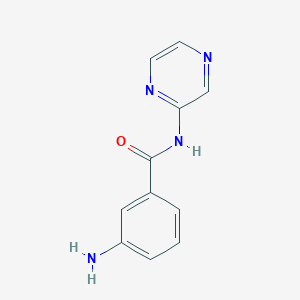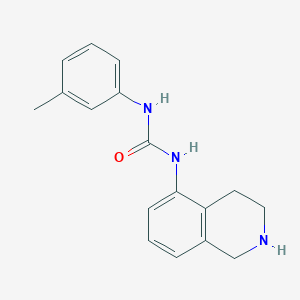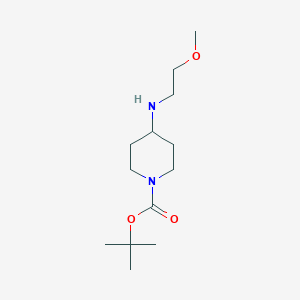
2-(2-Bromophenyl)cyclopropanecarboxylic acid
説明
2-(2-Bromophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9BrO2 . It has a molecular weight of 241.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 349.0±42.0 °C at 760 mmHg . The compound has a molar refractivity of 52.1±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a polar surface area of 37 Å2 and a molar volume of 145.9±3.0 cm3 .科学的研究の応用
Synthesis and Bioactivity
Cyclopropanecarboxylic acids, including derivatives like 2-(2-Bromophenyl)cyclopropanecarboxylic acid, are often used as leading compounds due to their biological activity. For instance, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using cyclopropanecarboxylic acids, have shown significant herbicidal and fungicidal activities (Tian et al., 2009).
Structural and Conformational Studies
Structural and conformational analyses of cyclopropanecarboxylic acid derivatives provide insight into their chemical behavior. For example, the carboxyl group of certain cyclopropanecarboxylic acids has been studied to understand their conformation and interaction with adjacent molecular groups (Korp et al., 1983).
Enzyme Inhibition
Cyclopropanecarboxylic acids, including those incorporating bromophenol moieties, have been investigated for their inhibitory effects on enzymes like carbonic anhydrase (CA). These compounds, due to their structural features, show excellent inhibitory effects on various CA isoenzymes, which are significant in medical research (Boztaş et al., 2015).
Agricultural Applications
Derivatives of cyclopropanecarboxylic acid have been studied for their potential as inhibitors of ethylene biosynthesis in plants. This research is crucial in understanding plant growth and development, as well as for agricultural applications (Wick et al., 1995).
Synthetic Chemistry
These compounds are also significant in synthetic chemistry, particularly in the synthesis of complex molecular structures. For example, resin-bound pyridinium ylides have been used for the stereoselective synthesis of cyclopropanecarboxylates, demonstrating the versatility of these compounds in synthetic routes (Vo et al., 1997).
Complex Formation
Cyclopropanecarboxylic acid derivatives have been used to form complex compounds, such as in the synthesis of tris(5-bromo-2-methoxyphenyl)antimony bis(cyclopropanecarboxylate). These types of syntheses contribute to the field of coordination chemistry and material science (Sharutin et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGNJABBYVEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)



![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
methyl})amine](/img/structure/B1518538.png)

![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)


![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)

